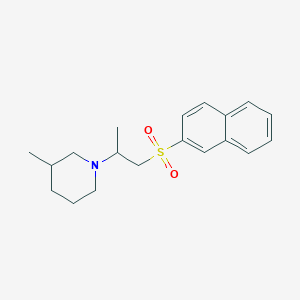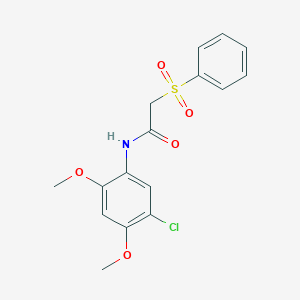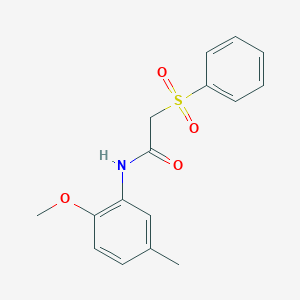![molecular formula C12H9BrN2O3S B270139 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone](/img/structure/B270139.png)
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone is a heterocyclic compound that contains a bromophenyl group, an oxadiazole ring, and a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.
Formation of the Furanone Moiety: The final step involves the cyclization of the intermediate compound to form the furanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but contains an isoxazole ring instead of an oxadiazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline ring.
Uniqueness
3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydro-2(3H)-furanone is unique due to the presence of both the oxadiazole ring and the furanone moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H9BrN2O3S |
|---|---|
Molecular Weight |
341.18 g/mol |
IUPAC Name |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one |
InChI |
InChI=1S/C12H9BrN2O3S/c13-8-3-1-7(2-4-8)10-14-15-12(18-10)19-9-5-6-17-11(9)16/h1-4,9H,5-6H2 |
InChI Key |
VWCCKYYBZXSZBT-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)
![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)


![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270080.png)
